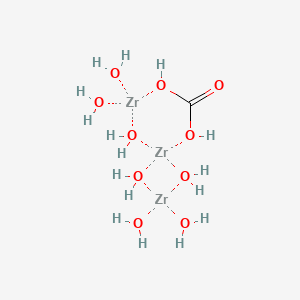

acetic acid;yttrium;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

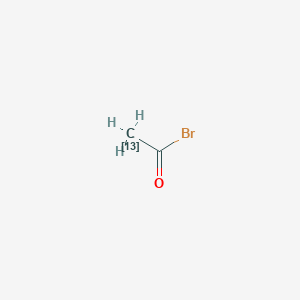

- Its molecular formula is C₂H₄O₂Y with a molecular weight of approximately 148.96 g/mol.

- Yttrium acetate hydrate is a white crystalline substance with a melting point around 285°C .

- It is soluble in water, with a solubility of 100 g/L at 20°C.

Yttrium Acetate Hydrate: (CAS Number: 23363-14-6) is a chemical compound composed of yttrium (Y) cations and acetate (CH₃COO⁻) anions, along with water molecules.

準備方法

- There are two common methods for synthesizing yttrium acetate hydrate:

Method 1: Dissolve 10 g of yttrium oxide (Y₂O₃) in 500 mL of 50% acetic acid solution. Heat the mixture using a steam bath. Filter the solution to remove any residual yttrium oxide. Heat the filtrate to evaporate most of the solvent, allowing yttrium acetate hydrate crystals to precipitate. Collect the crystals and dry them under vacuum at 150°C to obtain yttrium acetate.

Method 2: Dissolve 10 g of yttrium acetate hydrate (prepared using Method 1) in 100 mL of anhydrous N,N-dimethylformamide (DMF). Add 150 mL of anhydrous benzene and distill off the benzene-water azeotrope. Yttrium acetate forms as yttrium acetate-DMF complex (Y(CH₃COO)₃·DMF). Collect the crystals, wash them with anhydrous ether, and store them over anhydrous calcium chloride and phosphorus pentoxide.

化学反応の分析

- Yttrium acetate hydrate can participate in various chemical reactions, including:

Oxidation and Reduction Reactions: Yttrium acetate can undergo redox reactions, but specific examples would depend on the reaction conditions.

Substitution Reactions: Yttrium acetate can react with other compounds, replacing acetate groups or water molecules.

- Common reagents include acids, bases, and other metal salts.

- Major products formed depend on the specific reaction conditions and reactants.

科学的研究の応用

- Yttrium compounds find applications in various fields:

Chemistry: Used as catalysts, precursors for thin films, and in materials science.

Biology: Yttrium ions may interact with biological systems, but research is ongoing.

Medicine: Yttrium-90 is used in targeted radiotherapy for cancer treatment.

Industry: Yttrium compounds contribute to phosphors, ceramics, and superconductors.

作用機序

- Yttrium acetate’s mechanism of action depends on its specific application.

- In targeted radiotherapy, yttrium-90 emits beta radiation, damaging cancer cells.

- Further studies are needed to explore other mechanisms.

類似化合物との比較

- Yttrium acetate hydrate is unique due to its combination of yttrium cations, acetate anions, and water molecules.

- Similar compounds include other yttrium salts (e.g., yttrium chloride, yttrium nitrate) and related rare earth compounds.

特性

分子式 |

C6H14O7Y |

|---|---|

分子量 |

287.08 g/mol |

IUPAC名 |

acetic acid;yttrium;hydrate |

InChI |

InChI=1S/3C2H4O2.H2O.Y/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

InChIキー |

FZZMTEUKBRQMDF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Y] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)

![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)

![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)